2,6-二氟-N-(2-(3-(4-甲氧基苯基)-6-氧代哒嗪-1(6H)-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

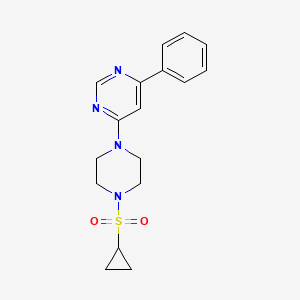

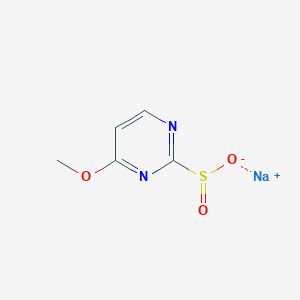

The compound 2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a fluorinated benzamide derivative. While the specific compound is not directly mentioned in the provided papers, similar fluorinated benzamides have been synthesized for use as neuroleptics and positron emission tomography (PET) imaging agents. These compounds are of interest due to their potential applications in medical imaging and therapy, particularly in the context of cancer and neurological disorders.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves multiple steps, starting from basic aromatic acids or alcohols. For instance, one paper describes the synthesis of a fluorinated benzamide neuroleptic starting from 3-(3,4-dimethoxyphenyl)-1-propanol, achieving an overall yield of 20-25% . Another paper reports the synthesis of a PET imaging agent from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with a 1% overall chemical yield . These syntheses involve complex reactions, including nucleophilic substitution and desmethylation, to introduce the fluorine atoms and other functional groups into the benzamide structure.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms on the aromatic ring, which can significantly affect the molecule's electronic properties and reactivity. The presence of additional substituents, such as methoxy groups or sulfonamidio chains, further influences the molecular conformation and potential binding interactions with biological targets.

Chemical Reactions Analysis

Fluorinated benzamides undergo various chemical reactions during their synthesis and application. For example, radiosynthesis of fluorinated benzamides involves nucleophilic substitution reactions with no-carrier-added [18F]fluoride . The introduction of carbon-11 for PET imaging is achieved through O-[(11)C]methylation of a precursor molecule . These reactions are critical for the preparation of radiolabeled compounds used in medical imaging.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides, such as solubility, stability, and specific activity, are crucial for their application as neuroleptics and imaging agents. The papers report specific activities of 900-1700 Ci/mmol and 800-1400 Ci/mmol for different fluorinated benzamides, indicating high radiochemical purity suitable for PET imaging . The synthesis and purification times are also important, with reported times of 120 minutes from end of bombardment (EOB) . These properties are essential for the practical use of these compounds in clinical and research settings.

科学研究应用

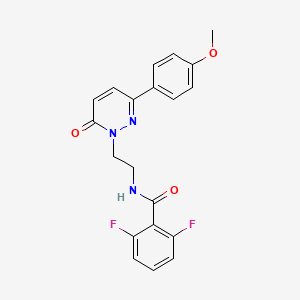

1. 癌症成像

与所讨论化合物相关的化合物 2,6-二氟-N-(3-[11C]甲氧基-1H-吡唑并[3,4-b]吡啶-5-基)-3-(丙磺酰胺基)苯甲酰胺被合成,用于 B-Raf(V600E) 在癌症中的 PET 成像。这表明其在癌症诊断和成像中的应用 (Wang 等,2013)。

2. 抗精神病活性

对与指定化合物密切相关的苯甲酰胺的研究表明具有潜在的抗精神病活性。这些研究表明此类化合物可能在精神病治疗中得到应用 (Iwanami 等,1981)。

3. 抗菌活性

与 2,6-二氟-N-(2-(3-(4-甲氧基苯基)-6-氧代哒嗪-1(6H)-基)乙基)苯甲酰胺在结构上相似的化合物已被探索其抗菌活性。其中包括已证明对各种细菌菌株有效的苯甲酰胺 (Zadrazilova 等,2015)。

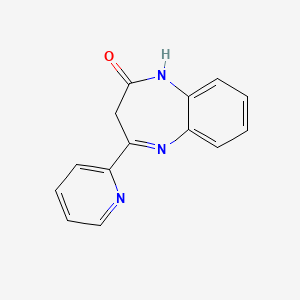

4. 阿尔茨海默病中的酶抑制

一种与指定化合物在结构上相关的化合物已用于阿尔茨海默病患者的 5-HT(1A) 受体密度的 PET 成像,表明其在研究脑部疾病和状况方面的潜力 (Kepe 等,2006)。

5. 氟化化合物的合成

2-(3,3-二氟-4-(甲硅氧基)丁-1-烯-1-基)苯甲酰胺的合成研究表明氟化分子的用途,例如 2,6-二氟-N-(2-(3-(4-甲氧基苯基)-6-氧代哒嗪-1(6H)-基)乙基)苯甲酰胺,在制药和农化工业中 (Cui 等,2023)。

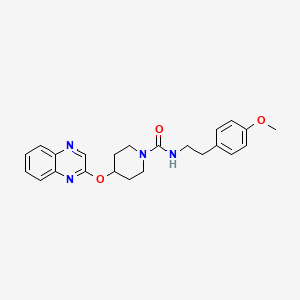

6. 放射性配体的开发

与所讨论化合物同族的化合物已被用于开发乙酰胆碱酯酶的放射性配体,乙酰胆碱酯酶是一种参与神经退行性疾病的酶,表明其在神经学和药理学中的潜力 (Brown-Proctor 等,1999)。

7. 抗菌药物开发

与指定化合物相关的 2,6-二氟苯甲酰胺已被研究其作为抗菌药物的潜力,特别是在通过抑制蛋白质 FtsZ 来靶向细菌细胞分裂方面 (Straniero 等,2023)。

属性

IUPAC Name |

2,6-difluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3/c1-28-14-7-5-13(6-8-14)17-9-10-18(26)25(24-17)12-11-23-20(27)19-15(21)3-2-4-16(19)22/h2-10H,11-12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXNUIPFUXMYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)

![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)

![3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002937.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)